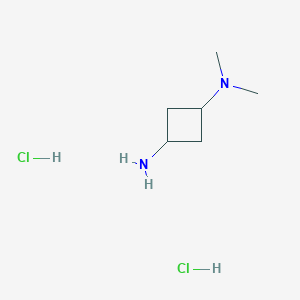![molecular formula C20H21NO6 B2772526 Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate CAS No. 1324208-89-0](/img/structure/B2772526.png)
Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an ester derived from a benzoic acid and an acetic acid, with additional functional groups attached. The presence of the methoxyphenyl group suggests aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The methoxyphenyl group would contribute aromaticity, while the ester and amide groups would introduce polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of an ester group could make it somewhat soluble in water .Scientific Research Applications
Synthesis of Heterocyclic Systems
- Research has demonstrated the utility of similar esters in synthesizing heterocyclic systems, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones, which are important for pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997).
Crystal Packing and Molecular Interactions
- Studies on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed insights into molecular interactions such as N⋯π and O⋯π interactions, highlighting their significance in crystal packing and potentially influencing drug design (Zhang, Wu, & Zhang, 2011).
Novel α-Ketoamide Derivatives Synthesis
- The use of OxymaPure/DIC reagent has facilitated the synthesis of novel α-ketoamide derivatives, showcasing a method to enhance purity and yield in the synthesis of complex molecules (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Physico-Chemical Properties and Potential Ultra-Short Beta-Adrenolytic Activity
- Research into the physico-chemical properties of compounds with structural similarities has shed light on their potential ultra-short beta-adrenolytic activity, crucial for understanding their therapeutic potential (Stankovicová, Bezáková, Mokrý, Salát, Kocik, & Csöllei, 2014).
Anti-Juvenile Hormone Agents
- Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate has been identified as a novel anti-juvenile hormone agent, highlighting its potential use in controlling insect populations or studying hormonal pathways (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-3-26-20(24)15-9-5-6-10-16(15)21-18(22)13-27-19(23)12-14-8-4-7-11-17(14)25-2/h4-11H,3,12-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKUXNAOPXBLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2772451.png)



![Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2772455.png)




![2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2772463.png)

